molecular formula C9H9ClF3N B1434826 7-(Trifluoromethyl)indoline hydrochloride CAS No. 1803604-86-5

7-(Trifluoromethyl)indoline hydrochloride

Cat. No.: B1434826
CAS No.: 1803604-86-5
M. Wt: 223.62 g/mol
InChI Key: OTGQJMMPZRLVCM-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)indoline hydrochloride is a chemical compound that belongs to the indoline family, characterized by the presence of a trifluoromethyl group at the 7th position of the indoline ring. Indoline derivatives are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Scientific Research Applications

7-(Trifluoromethyl)indoline hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential as enzyme inhibitors and receptor modulators.

    Medicine: Indoline derivatives, including this compound, are investigated for their anticancer, antiviral, and anti-inflammatory properties.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Safety and Hazards

The safety data sheet suggests avoiding breathing mist, gas, or vapors. It also advises against contacting with skin and eyes. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .

Future Directions

While specific future directions for 7-(Trifluoromethyl)indoline hydrochloride are not mentioned in the search results, there is ongoing research into the synthesis of spiroindole and spirooxindole scaffolds, which could potentially involve this compound .

Biochemical Analysis

Biochemical Properties

7-(Trifluoromethyl)indoline hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of the trifluoromethyl group to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, it has been observed to alter the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For example, the compound can inhibit the activity of certain kinases by binding to their ATP-binding sites . This inhibition can lead to downstream effects on cellular signaling and gene expression. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions but may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or neuroprotective properties . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects underscore the importance of dose optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which facilitate its biotransformation into various metabolites . These metabolic processes can affect the compound’s bioavailability and activity, influencing its overall pharmacological profile. Additionally, the compound’s interaction with metabolic enzymes can alter metabolic flux and metabolite levels, impacting cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s efficacy and toxicity, highlighting the importance of understanding its transport mechanisms.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects. For instance, nuclear localization may enhance its ability to modulate gene expression, while mitochondrial localization could impact cellular energy metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trifluoromethyl)indoline hydrochloride typically involves the introduction of a trifluoromethyl group into the indoline ring. One common method is the reaction of indoline with trifluoromethylating agents under specific conditions. For example, the reaction of indoline with trifluoromethyl iodide in the presence of a base such as potassium carbonate can yield 7-(Trifluoromethyl)indoline. This intermediate can then be converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethyl)indoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can convert the compound to different hydrogenated forms.

    Substitution: Electrophilic substitution reactions can introduce other functional groups into the indoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Indoline: The parent compound without the trifluoromethyl group.

    7-Methylindoline: A similar compound with a methyl group instead of a trifluoromethyl group.

    7-Chloroindoline: A compound with a chlorine atom at the 7th position.

Uniqueness

7-(Trifluoromethyl)indoline hydrochloride is unique due to the presence of the trifluoromethyl group, which significantly alters its chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

7-(trifluoromethyl)-2,3-dihydro-1H-indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N.ClH/c10-9(11,12)7-3-1-2-6-4-5-13-8(6)7;/h1-3,13H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGQJMMPZRLVCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC=C2C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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